molecular formula C12H15NOS B13641210 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol

Cat. No.: B13641210
M. Wt: 221.32 g/mol
InChI Key: STTRQEBKAXTSKW-UHFFFAOYSA-N
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Description

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound that features a thiophene ring substituted with a pyrrolidinylmethyl group and a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps. One common method starts with the thiophene ring, which is functionalized with a pyrrolidinylmethyl group through a nucleophilic substitution reaction. The propynyl alcohol group is then introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The pyrrolidinylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or carboxylic acid, while reduction of the alkyne group can produce an alkene or alkane .

Scientific Research Applications

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-3-yl)-2-thienyl)prop-2-yn-1-ol
  • 3-(5-(Pyrrolidin-1-ylmethyl)thiophen-2-yl)prop-2-yn-1-ol

Uniqueness

3-(5-(Pyrrolidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the presence of both a pyrrolidinylmethyl group and a propynyl alcohol group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

3-[5-(pyrrolidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol

InChI

InChI=1S/C12H15NOS/c14-7-3-4-11-8-12(15-10-11)9-13-5-1-2-6-13/h8,10,14H,1-2,5-7,9H2

InChI Key

STTRQEBKAXTSKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CS2)C#CCO

Origin of Product

United States

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